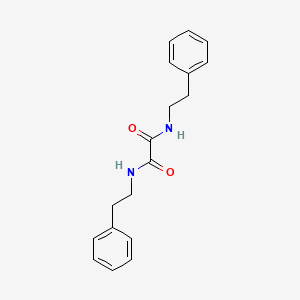![molecular formula C20H22N4 B2708686 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline CAS No. 339105-72-5](/img/structure/B2708686.png)
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a piperazine ring substituted with a 2,4-dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylphenylpiperazine with a quinoxaline derivative under suitable conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoxaline derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce quinoxaline-2,3-diol derivatives .
科学的研究の応用
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a candidate for developing new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptor sites, such as alpha1-adrenergic receptors, influencing various signaling pathways. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with alpha1-adrenergic receptor affinity.
Uniqueness
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoxaline core and a dimethylphenyl-substituted piperazine ring sets it apart from other similar compounds, making it a valuable molecule for further research and development .
特性
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15-7-8-19(16(2)13-15)23-9-11-24(12-10-23)20-14-21-17-5-3-4-6-18(17)22-20/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIGWRXWVVNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2708607.png)


![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)

![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

![N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2708621.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2708625.png)

